molecular formula C4H8F2O B3041747 1,1-Difluoro-2-methylpropan-2-ol CAS No. 354-10-9

1,1-Difluoro-2-methylpropan-2-ol

Cat. No.: B3041747
CAS No.: 354-10-9
M. Wt: 110.1 g/mol
InChI Key: SFRBRCGHCPIOKB-UHFFFAOYSA-N
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Description

1,1-Difluoro-2-methylpropan-2-ol is an organic compound with the molecular formula C4H8F2O It is a fluorinated alcohol, characterized by the presence of two fluorine atoms attached to the same carbon atom

Scientific Research Applications

1,1-Difluoro-2-methylpropan-2-ol has several scientific research applications:

Safety and Hazards

The compound is highly flammable and its vapour may form an explosive air-vapour mixture . It emits toxic fumes when combusted . The vapour may travel a considerable distance to a source of ignition and flash back . In combustion, it emits toxic fumes of carbon dioxide and carbon monoxide . It has the hazard statements H225, H315, H319, and H335, indicating that it is highly flammable, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation .

Preparation Methods

1,1-Difluoro-2-methylpropan-2-ol can be synthesized through several methods. One common synthetic route involves the reaction of methylmagnesium bromide with benzyl 2,2-difluoroacetate in diethyl ether at low temperatures (0-5°C). The reaction mixture is then quenched with hydrochloric acid and water, followed by separation and purification steps to obtain the desired product . Industrial production methods may vary, but they typically involve similar reaction conditions and purification processes.

Chemical Reactions Analysis

1,1-Difluoro-2-methylpropan-2-ol undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding carbonyl compounds.

    Reduction: It can be reduced to form hydrocarbons or other reduced products.

    Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions.

Mechanism of Action

The mechanism of action of 1,1-Difluoro-2-methylpropan-2-ol involves its interaction with molecular targets through hydrogen bonding and other non-covalent interactions. The presence of fluorine atoms enhances its ability to participate in these interactions, affecting the compound’s reactivity and stability. The specific pathways and targets depend on the context of its use, such as in enzymatic reactions or as a pharmaceutical agent .

Comparison with Similar Compounds

1,1-Difluoro-2-methylpropan-2-ol can be compared with other fluorinated alcohols, such as:

Properties

IUPAC Name

1,1-difluoro-2-methylpropan-2-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H8F2O/c1-4(2,7)3(5)6/h3,7H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFRBRCGHCPIOKB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C(F)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H8F2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

110.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

354-10-9
Record name 1,1-difluoro-2-methylpropan-2-ol
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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